MFCD18315737
Description
Typically, such identifiers (e.g., MDL numbers) correspond to specific chemical structures, molecular formulas, and applications. For example, and detail compounds like CAS 918538-05-3 (MFCD11044885) and CAS 428854-24-4 (MFCD22741544), including their synthesis, molecular weights, and bioactivity . Without data on MFCD18315737, its properties, synthesis, or applications cannot be accurately discussed.
Properties
IUPAC Name |
3-(4-chloro-3-hydroxyphenyl)-N-ethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-2-17-15(19)12-5-3-4-10(8-12)11-6-7-13(16)14(18)9-11/h3-9,18H,2H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDQOJXQECRVSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686111 | |
| Record name | 4'-Chloro-N-ethyl-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261931-73-0 | |
| Record name | 4'-Chloro-N-ethyl-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18315737 involves several steps, each requiring specific reaction conditions. The preparation methods typically include:
Initial Synthesis: The compound is synthesized through a series of chemical reactions, starting with the combination of basic organic molecules under controlled conditions.
Purification: The synthesized compound is then purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Final Product Formation: The purified compound undergoes further chemical reactions to achieve the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors under optimized conditions.
Continuous Purification: Advanced purification techniques are employed to ensure the high purity of the compound.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
MFCD18315737 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Various catalysts such as palladium on carbon or platinum oxide are used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
MFCD18315737 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD18315737 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in research and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct data on MFCD18315737 is absent, the evidence provides methodologies for comparing structurally analogous compounds. Below is a generalized framework based on how similar compounds are analyzed in the sources:
Table 1: General Comparison Framework
Key Observations from Similar Compounds
Structural Features : Compounds like CAS 918538-05-3 () and CAS 1533-03-5 () emphasize the role of halogen substituents (e.g., Cl, F) and heterocyclic cores (e.g., pyrazole, triazine) in modulating reactivity and bioactivity .
Synthetic Strategies : and highlight the use of cross-coupling reactions, iodides, and palladium catalysts to construct complex heterocycles .
Bioactivity Trends : Solubility (Log S), CYP inhibition, and leadlikeness scores are critical metrics for drug-like compounds, as seen in and .
Recommendations for Future Research
To address this gap, the following steps are advised:
Database Consultation : Cross-reference MDL numbers in platforms like PubChem, Reaxys, or SciFinder.
Synthetic Replication: If the structure is known, adopt methods from analogous compounds (e.g., ’s use of DMF as a solvent ).
Bioactivity Profiling : Evaluate toxicity, solubility, and target engagement using assays described in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
